3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
Overview
Description
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the esterification of carboxylic acids with methanol under reflux conditions in the presence of a catalytic amount of sulfuric acid . Another method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . These methods provide efficient routes to obtain the desired compound with high enantiomeric purity.
Chemical Reactions Analysis
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, such as condensation with aromatic aldehydes and acetone to form hydrazones.
Common reagents used in these reactions include sulfuric acid, methanol, aromatic aldehydes, and acetone. The major products formed from these reactions are hydrazones, dihydropyrroles, and pyrroles.
Scientific Research Applications
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals due to its ability to enhance drug potency and selectivity.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction is crucial in the compound’s role as an enzyme inhibitor and its potential therapeutic applications.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and exhibit similar chemical properties, but differ in their ring structure and specific applications.
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group but have different aromatic ring structures, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its pyrrolidine ring structure, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds.
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUBBZBEISLEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661574 | |
Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916423-57-9 | |
Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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